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3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol
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Overview
Description
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a propen-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the reaction of 2-methoxynaphthalene with propen-1-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate.
Solvent: Organic solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-enal or 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to alter signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propen-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-Methyl-3-phenyl-2-propen-1-ol: Features a methyl group and a phenyl ring.
Uniqueness
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to its naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol, also known as a methoxychalcone, belongs to a class of compounds known for their diverse biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group attached to a naphthalene ring and an α,β-unsaturated carbonyl group, characteristic of chalcones. This structural configuration is crucial for its biological activity as it influences interactions with various biomolecules.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of methoxychalcones. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of methoxychalcones on various cancer cell lines, demonstrating significant growth inhibition:
Cell Line | % Inhibition |
---|---|
T-47D (Breast Cancer) | 90.47% |
MDA-MB-468 (Breast) | 84.83% |
SK-MEL-5 (Melanoma) | 81.58% |
SR (Leukemia) | 84.32% |
These results indicate that this compound exhibits potent anticancer properties across multiple cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The anti-inflammatory effects of methoxychalcones have also been documented. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases.
Mechanism of Action:
- Inhibition of Cytokine Production: Methoxychalcones reduce levels of TNF-alpha and IL-6.
- Enzyme Inhibition: The compounds effectively inhibit COX and LOX activities, leading to decreased prostaglandin synthesis.
Antimicrobial Activity
Methoxychalcones demonstrate significant antimicrobial properties against a variety of pathogens, including bacteria and fungi.
Antibacterial Efficacy:
A study reported the minimum inhibitory concentrations (MICs) of methoxychalcones against several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
These findings suggest that this compound has potential as a natural antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of methoxychalcones is significantly influenced by their chemical structure. Substituents on the aromatic rings can enhance or diminish their efficacy:
- Methoxy Group: Enhances solubility and bioactivity.
- Alkyl Substituents: Influence lipophilicity and cellular uptake.
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(E)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C14H14O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9,15H,10H2,1H3/b7-4+ |
InChI Key |
NMXDNJAHJNLZST-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/CO |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CCO |
Origin of Product |
United States |
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